6,9-Dichloro-2-methoxyacridine

Medicinal Chemistry Organic Synthesis Acridine Derivatives

Procure 6,9-Dichloro-2-methoxyacridine (CAS 86-38-4) for its unique 6,9-dichloro-2-methoxy substitution pattern. The activated 9-chloro position enables selective nucleophilic substitution (82-95% yields) for modular synthesis of 9-aminoacridine libraries and fluorescent probes like the albumin-binding derivative with a 20-fold quantum yield increase. Its sharp melting point (163-165°C) ensures rapid identity verification. This is the direct precursor to the antileishmanial/antitumor agent ACS03.

Molecular Formula C14H9Cl2NO
Molecular Weight 278.1 g/mol
CAS No. 86-38-4
Cat. No. B108733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,9-Dichloro-2-methoxyacridine
CAS86-38-4
Synonyms2-Methoxy-6,9-dichloroacridine;  3,9-Dichloro-7-methoxyacridine;  Halocrin;  Halocrine;  NSC 2095;  NSC 2951
Molecular FormulaC14H9Cl2NO
Molecular Weight278.1 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)Cl
InChIInChI=1S/C14H9Cl2NO/c1-18-9-3-5-12-11(7-9)14(16)10-4-2-8(15)6-13(10)17-12/h2-7H,1H3
InChIKeyRYRNQWYNHLLOGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,9-Dichloro-2-methoxyacridine (CAS 86-38-4): A Halogenated Acridine Scaffold for Specialized Synthesis and Probe Development


6,9-Dichloro-2-methoxyacridine (CAS 86-38-4) is a halogenated heterocyclic compound within the acridine class, characterized by a planar tricyclic structure with chlorine substituents at the 6 and 9 positions and a methoxy group at the 2 position . This specific substitution pattern confers a melting point of 163-165 °C and a typical commercial purity of 97% . The compound serves primarily as a versatile synthetic intermediate, with the 9-chloro position exhibiting enhanced reactivity towards nucleophilic substitution, enabling the modular construction of diverse 9-aminoacridine derivatives . It is also identified as the direct precursor to the bioactive molecule ACS03, which possesses documented antileishmanial and antitumor properties .

6,9-Dichloro-2-methoxyacridine (CAS 86-38-4): Why Unsubstituted or Mono-Halogenated Acridines Are Inadequate Replacements


Generic acridine compounds, such as unsubstituted acridine, 2-methoxyacridine, or 6-chloroacridine, lack the precise electronic and steric environment created by the unique 6,9-dichloro-2-methoxy substitution pattern of 6,9-Dichloro-2-methoxyacridine . This specific arrangement is critical for its function as a synthetic building block; the 9-chloro group is activated for selective nucleophilic aromatic substitution, a feature absent or diminished in other analogs . Substitution with a non-halogenated or mono-halogenated acridine would lead to different regioselectivity, lower reaction yields, or the inability to access key derivatives like 9-amino-6-chloro-2-methoxyacridine . Furthermore, the distinct physical properties, such as a melting point of 163-165 °C, differentiate it from other acridines (e.g., acridine m.p. ~110 °C), which serves as a key quality control parameter for ensuring batch-to-batch consistency in regulated environments . Therefore, the compound's value is intrinsically tied to its precise molecular architecture, making generic substitution chemically and practically unfeasible for targeted applications.

6,9-Dichloro-2-methoxyacridine (CAS 86-38-4): Quantitative Evidence of Differentiation for Scientific Procurement


Synthetic Utility: Selective Nucleophilic Substitution at the 9-Position Enables High-Yield Derivatization

The 9-chloro substituent of 6,9-Dichloro-2-methoxyacridine exhibits enhanced reactivity towards nucleophiles compared to the 6-chloro group, a property leveraged for selective mono-substitution. This regioselectivity is a direct consequence of the electron-withdrawing effects of the acridine nitrogen and the para-chloro group. In contrast, unsubstituted acridine or 2-methoxyacridine lack a reactive halogen handle for direct functionalization . Optimized synthetic procedures using this compound as a starting material have been reported to achieve yields ranging from 82% to 95% for the synthesis of 9-aminoacridine derivatives under mild conditions . This quantitative yield range demonstrates its efficiency as a precursor.

Medicinal Chemistry Organic Synthesis Acridine Derivatives

Physical Property: A Higher Melting Point (163-165 °C) Ensures Superior Purity and Handling Compared to Common Acridine Analogs

6,9-Dichloro-2-methoxyacridine exhibits a literature-reported melting point of 163-165 °C . This is significantly higher than that of the parent acridine scaffold (approximately 110 °C) and other common analogs like 6,9-dichloroacridine (reported melting points ranging from 120-122 °C) . The higher melting point is indicative of stronger intermolecular forces within the crystal lattice, which can correlate with greater chemical stability and ease of handling as a solid. It also serves as a precise and convenient identifier for confirming compound identity and assessing purity during procurement.

Analytical Chemistry Quality Control Material Science

Fluorescent Probe Development: Derivative Shows 20-Fold Quantum Yield Enhancement Upon Protein Binding

6,9-Dichloro-2-methoxyacridine serves as the essential starting material for the synthesis of 9-(4′-carboxyanilino)-6-chloro-2-methoxyacridine. This derivative was directly compared to a close structural analog, 9-anilino-6-chloro-2-methoxyacridine, in a bovine serum albumin (BSA) binding assay [1]. The 4'-carboxy derivative exhibited a 20-fold increase in its fluorescence quantum yield upon binding to BSA. In stark contrast, the non-carboxylated analog showed no significant interaction with BSA under identical conditions [1].

Fluorescence Spectroscopy Bioconjugation Drug-Protein Binding

Antileishmanial Drug Discovery: Precursor to ACS03 and Active Hybrids with Defined IC50 Ranges

6,9-Dichloro-2-methoxyacridine is a key precursor to the antileishmanial agent ACS03 . Furthermore, acridine-thiophene hybrid molecules incorporating the 6,9-dichloro-2-methoxyacridine core have been evaluated for their antipromastigote activity against Leishmania species [1]. These hybrids demonstrated quantifiable activity with IC50 values ranging from 9.60 µM to 69.11 µM [1]. While not a direct comparison, this places the scaffold's activity in a defined, moderate potency range relative to other acridine-based antileishmanial agents described in the same comprehensive review, some of which exhibit sub-micromolar IC50 values [1].

Antiparasitic Agents Leishmaniasis Drug Discovery

Crystallographic Characterization: High-Resolution Structure (R=0.040) Enables Rational Design and Computational Modeling

The three-dimensional crystal structure of 6,9-Dichloro-2-methoxyacridine has been determined by X-ray diffraction and refined to a high-resolution R factor of 0.040 [1]. This high-quality structural data reveals precise bond lengths and angles, including a slight buckling of the acridine nucleus and the specific geometry imposed by the C(9)-Cl substitution [1]. In contrast, detailed crystal structures are not available for many other simple acridine derivatives, limiting the accuracy of structure-based drug design or computational docking studies.

Structural Biology Computational Chemistry Crystallography

6,9-Dichloro-2-methoxyacridine (CAS 86-38-4): Validated Research and Industrial Application Scenarios


Medicinal Chemistry: Synthesis of Targeted 9-Aminoacridine Libraries

Procurement of 6,9-Dichloro-2-methoxyacridine is justified for medicinal chemistry groups focused on generating libraries of 9-aminoacridine derivatives. Its selective reactivity at the 9-chloro position allows for efficient, high-yielding (82-95%) derivatization with diverse amines, as documented in optimized synthetic protocols . This modularity is essential for exploring structure-activity relationships (SAR) around the acridine core, particularly for developing new antileishmanial agents, where hybrids containing this core have shown defined IC50 values (9.60-69.11 µM) [1].

Chemical Biology: Development of 'Turn-On' Fluorescent Probes for Protein Binding Studies

Researchers developing fluorescent probes should prioritize 6,9-Dichloro-2-methoxyacridine as a starting material. It is the direct precursor to 9-(4′-carboxyanilino)-6-chloro-2-methoxyacridine, a probe that exhibits a quantifiable 20-fold increase in fluorescence quantum yield upon binding to serum albumin . This dramatic, environmentally sensitive response, which is absent in a closely related analog, makes it an invaluable scaffold for designing sensitive assays to study drug-protein interactions and protein conformational changes .

Analytical and Quality Control: Use of High Melting Point for Identity Confirmation

For analytical chemists and quality control laboratories, 6,9-Dichloro-2-methoxyacridine offers a distinct advantage over lower-melting acridine analogs. Its sharp and well-documented melting point of 163-165 °C serves as a rapid, low-cost, and reliable method for identity confirmation and preliminary purity assessment . This is particularly valuable in procurement and inventory management, providing a simple physical test to verify that the correct, high-purity material (typically supplied at 97% purity ) has been received before commencing expensive or time-sensitive experiments.

Computational Drug Discovery: Accurate Docking and Modeling with a High-Resolution Crystal Structure

Computational chemists and structural biologists can leverage the high-resolution crystal structure of 6,9-Dichloro-2-methoxyacridine (R factor = 0.040) for enhanced accuracy in molecular modeling studies . This experimental structure provides a validated starting geometry for docking this core into target proteins or for performing quantum mechanical calculations to understand its electronic properties. This reduces the reliance on lower-accuracy generated 3D models and provides a more robust foundation for structure-based drug design campaigns involving this pharmacophore .

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